REACTION_CXSMILES
|
[N:1]#[C:2][NH2:3].[C:4](OCC)(=[S:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Na].Cl[CH2:17][C:18]#[N:19]>C(O)C>[C:5]1([C:4]2[S:11][C:17]([C:18]#[N:19])=[C:2]([NH2:3])[N:1]=2)[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |^1:14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=S)OCC
|
Name
|
12.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
It is then left
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for one hour at 78° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product is precipitated by means of 300 parts of water
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1SC(=C(N1)N)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |